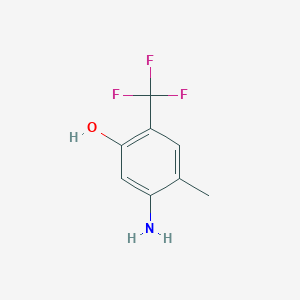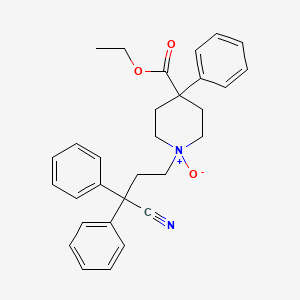
Diphenoxylate N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenoxylate N-Oxide is a chemical compound derived from diphenoxylate, an opioid used primarily as an antidiarrheal agent. The N-oxide form of diphenoxylate is an oxygenated derivative, which can exhibit different chemical and biological properties compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions
Diphenoxylate N-Oxide can be synthesized through the oxidation of diphenoxylate. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct. The reaction typically involves dissolving diphenoxylate in a suitable solvent such as methanol or dichloromethane, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors allow for efficient and scalable oxidation reactions, ensuring high yields and consistent product quality. Catalysts such as titanium silicalite (TS-1) can be employed to enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
Diphenoxylate N-Oxide undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid or catalytic hydrogenation.
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.
Reduction: Zinc and acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Elimination: Heat and base catalysts
Major Products Formed
Reduction: Diphenoxylate.
Substitution: Various substituted diphenoxylate derivatives.
Elimination: Alkenes and other unsaturated compounds
科学研究应用
Diphenoxylate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of N-oxides.
Biology: Investigated for its potential effects on gut microbiota and gastrointestinal motility.
Medicine: Explored for its antidiarrheal properties and potential use in treating gastrointestinal disorders.
Industry: Utilized in the development of new synthetic methodologies and catalytic processes .
作用机制
Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .
相似化合物的比较
Similar Compounds
Diphenoxylate: The parent compound, primarily used as an antidiarrheal agent.
Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action.
Difenoxin: A metabolite of diphenoxylate with potent antidiarrheal effects .
Uniqueness
Diphenoxylate N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, metabolism, and potential therapeutic applications compared to its parent compound and other similar opioids .
属性
分子式 |
C30H32N2O3 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate |
InChI |
InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3 |
InChI 键 |
GFPBAMXFXBJEEK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
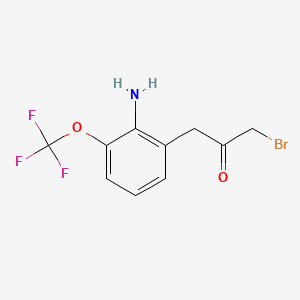
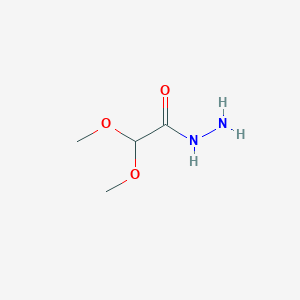
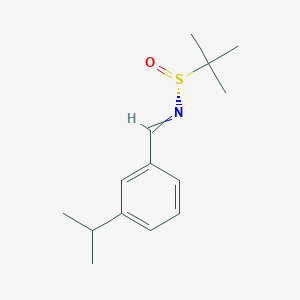
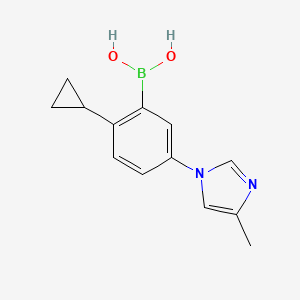

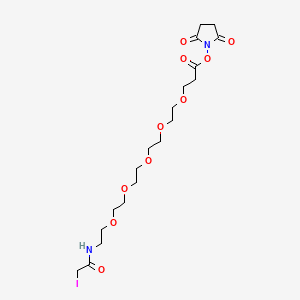
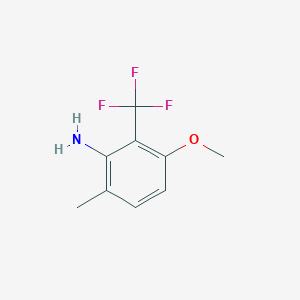
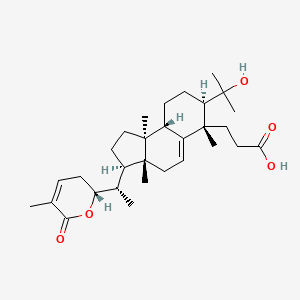
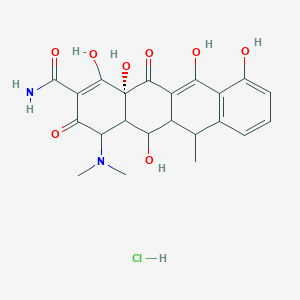
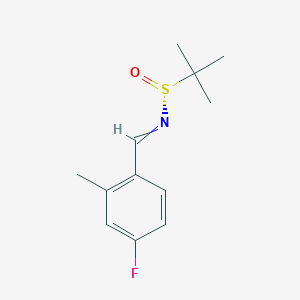
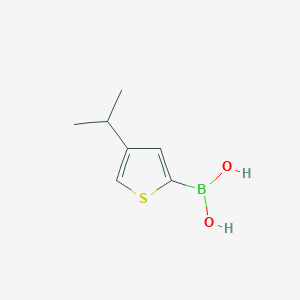
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
